molecular formula C12H12N2S B186858 Allyl-(4-phenyl-thiazol-2-yl)-amine CAS No. 21344-73-0

Allyl-(4-phenyl-thiazol-2-yl)-amine

Cat. No.: B186858
CAS No.: 21344-73-0
M. Wt: 216.3 g/mol
InChI Key: FREHXEYAZAQJFE-UHFFFAOYSA-N
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Description

Allyl-(4-phenyl-thiazol-2-yl)-amine is a compound that belongs to the thiazole family, which is known for its diverse biological and chemical properties. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the allyl group and the phenyl-thiazole moiety in this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl-(4-phenyl-thiazol-2-yl)-amine typically involves the reaction of allyl amine with 4-phenyl-thiazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often refluxed in a suitable solvent like ethanol or methanol to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Allyl-(4-phenyl-thiazol-2-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are used.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Saturated amines.

    Substitution: Halogenated or azido derivatives.

Scientific Research Applications

Allyl-(4-phenyl-thiazol-2-yl)-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Allyl-(4-phenyl-thiazol-2-yl)-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The allyl group may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound, known for its wide range of biological activities.

    Phenyl-thiazole: A derivative with enhanced antimicrobial properties.

    Allyl-thiazole:

Uniqueness

Allyl-(4-phenyl-thiazol-2-yl)-amine is unique due to the presence of both the allyl and phenyl-thiazole moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

4-phenyl-N-prop-2-enyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-2-8-13-12-14-11(9-15-12)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREHXEYAZAQJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365166
Record name Allyl-(4-phenyl-thiazol-2-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21344-73-0
Record name Allyl-(4-phenyl-thiazol-2-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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